2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide
CAS No.: 1040647-22-0
Cat. No.: VC8198211
Molecular Formula: C24H22N4O3
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040647-22-0 |
|---|---|
| Molecular Formula | C24H22N4O3 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H22N4O3/c1-15-9-11-19(12-10-15)25-20(29)14-28-17(3)13-16(2)21(24(28)30)23-26-22(27-31-23)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,25,29) |
| Standard InChI Key | IYQMMCAOBXHTOS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C |
Introduction
The compound 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule featuring a dihydropyridine core, an oxadiazole ring, and an acetamide group. This structure suggests potential applications in pharmaceuticals due to its diverse functional groups, which can interact with biological targets.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of a dihydropyridine derivative with an oxadiazole moiety and subsequent acetylation with a 4-methylphenylamine. The presence of multiple functional groups allows for various chemical modifications, which can enhance its therapeutic potential.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, related compounds with similar structures have shown promising biological activities. These include potential applications in drug discovery due to their ability to interact with various biological targets.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume